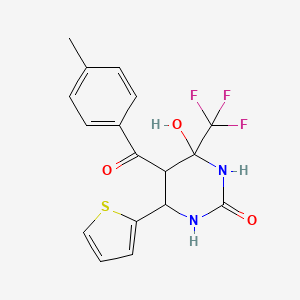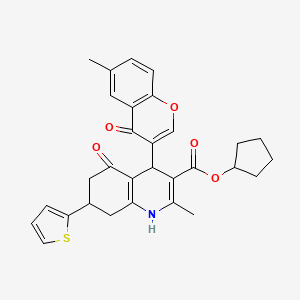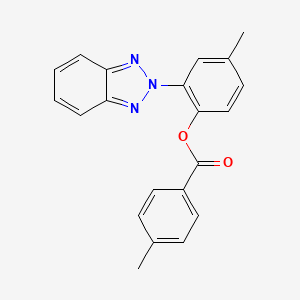![molecular formula C21H25ClN4O3S B11622555 N-(2-chlorobenzyl)-N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazino]carbonyl}phenyl)methanesulfonamide](/img/structure/B11622555.png)
N-(2-chlorobenzyl)-N-(4-{[2-(1-methylpiperidin-4-ylidene)hydrazino]carbonyl}phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methanesulfonamide group, and a hydrazinecarbonyl group. Its intricate molecular arrangement allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzylamine: This is achieved by reacting 2-chlorobenzyl chloride with ammonia.
Formation of the hydrazine derivative: The 2-chlorobenzylamine is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative.
Coupling with 4-isocyanatobenzenesulfonamide: The hydrazine derivative is then coupled with 4-isocyanatobenzenesulfonamide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions; reactions are often conducted in polar solvents like water or alcohols.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
作用机制
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have similar structural features but differ in their reactivity and applications.
Thiazolyl compounds: These compounds have different core structures but may exhibit similar pharmacological properties.
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
属性
分子式 |
C21H25ClN4O3S |
|---|---|
分子量 |
449.0 g/mol |
IUPAC 名称 |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C21H25ClN4O3S/c1-25-13-11-18(12-14-25)23-24-21(27)16-7-9-19(10-8-16)26(30(2,28)29)15-17-5-3-4-6-20(17)22/h3-10H,11-15H2,1-2H3,(H,24,27) |
InChI 键 |
XGNNLFSYJWZLHX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=NNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(biphenyl-4-yl)-2-oxoethyl]-6-(4-bromophenyl)-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B11622481.png)

![(5E)-1-[4-(Adamantan-1-YL)phenyl]-5-{[5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622502.png)

![Dimethyl 4-(2-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622518.png)
![2-[(4-Bromobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11622533.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622543.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B11622547.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(trifluoromethyl)phenyl]amino}methylidene]benzamide](/img/structure/B11622558.png)
![5-(3-chloro-4-fluorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11622566.png)
![ethyl 4-[(4Z)-4-(3-ethoxy-4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11622574.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622579.png)
